N-[4-chloro-3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]propanamide
Overview
Description
N-[4-chloro-3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]propanamide is an organic compound that features a complex structure with a naphthalene ring, a chloro-substituted phenyl ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]propanamide typically involves multiple steps:
Formation of the naphthalen-1-yloxyacetyl intermediate: This step involves the reaction of naphthalene with an appropriate acylating agent under acidic or basic conditions to form the naphthalen-1-yloxyacetyl group.
Amination: The intermediate is then reacted with an amine to introduce the amino group.
Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling: The chlorinated intermediate is coupled with the naphthalen-1-yloxyacetyl intermediate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-chloro-3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the interaction with biological targets such as enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-phenyl)-4-(2,4-dinitro-naphthalen-1-ylamino)-benzamide
- 4-chloro-N-(2,4-dichloro-phenyl)-benzamide
- 3-chloro-N-(3,4-dichloro-phenyl)-benzamide
Uniqueness
N-[4-chloro-3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]propanamide is unique due to its specific structural features, such as the combination of a naphthalene ring and a chloro-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[4-chloro-3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-20(25)23-15-10-11-17(22)18(12-15)24-21(26)13-27-19-9-5-7-14-6-3-4-8-16(14)19/h3-12H,2,13H2,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBVZOBNENMWMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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